molecular formula C10H12N2O B11910418 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one

Cat. No.: B11910418
M. Wt: 176.21 g/mol
InChI Key: ICNZXRGXZKBGIN-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The reaction mechanism involves dehydration followed by cyclization, leading to the formation of stable 1H-indazoles .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C10H12N2O/c1-2-9(13)10-7-5-3-4-6-8(7)11-12-10/h2H,1,3-6H2,(H,11,12)

InChI Key

ICNZXRGXZKBGIN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=NNC2=C1CCCC2

Origin of Product

United States

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